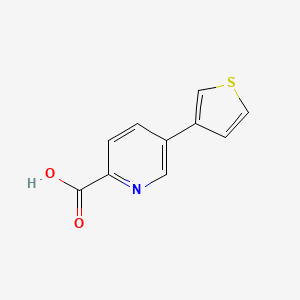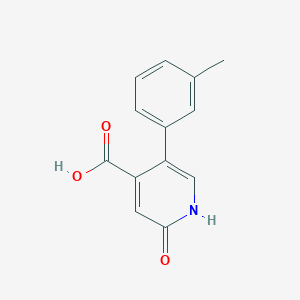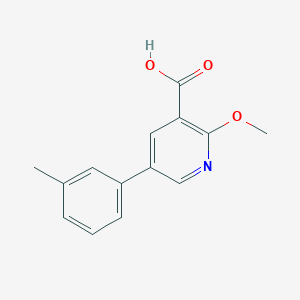
2-Amino-5-(4-methylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4-methylphenyl)nicotinic acid (2AMPN) is a compound that is widely used in scientific research due to its unique properties and potential applications. 2AMPN has a wide range of applications in biochemistry, pharmacology, and drug development, and has been studied extensively in recent years.
科学的研究の応用
2-Amino-5-(4-methylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research, including drug discovery and development, biochemistry, and pharmacology. 2-Amino-5-(4-methylphenyl)nicotinic acid, 95% is often used as a model compound for the study of drug-receptor interactions, as it has a high affinity for several drug targets, such as the serotonin transporter and the muscarinic acetylcholine receptor. 2-Amino-5-(4-methylphenyl)nicotinic acid, 95% is also used to study the effects of drugs on the nervous system, as it has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine.
作用機序
2-Amino-5-(4-methylphenyl)nicotinic acid, 95% binds to several drug targets, including the serotonin transporter and the muscarinic acetylcholine receptor. The binding of 2-Amino-5-(4-methylphenyl)nicotinic acid, 95% to these targets results in a conformational change in the receptor, which results in the activation of the receptor. This activation triggers a cascade of biochemical and physiological responses, which can lead to a variety of effects, including the modulation of neurotransmitter release and the regulation of neuronal excitability.
Biochemical and Physiological Effects
2-Amino-5-(4-methylphenyl)nicotinic acid, 95% has been shown to modulate the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. The release of these neurotransmitters is important for a variety of physiological processes, such as mood regulation, cognitive function, and motor control. 2-Amino-5-(4-methylphenyl)nicotinic acid, 95% has also been shown to modulate the activity of several enzymes, including monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
2-Amino-5-(4-methylphenyl)nicotinic acid, 95% is a highly potent compound, which makes it an ideal compound for use in laboratory experiments. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, 2-Amino-5-(4-methylphenyl)nicotinic acid, 95% is also highly toxic, and must be handled with caution.
将来の方向性
Due to its unique properties, 2-Amino-5-(4-methylphenyl)nicotinic acid, 95% has a wide range of potential applications in scientific research. Future research should focus on exploring the effects of 2-Amino-5-(4-methylphenyl)nicotinic acid, 95% on other drug targets, as well as its potential use in drug development. Additionally, further research should be conducted to explore the mechanism of action of 2-Amino-5-(4-methylphenyl)nicotinic acid, 95%, and to better understand its biochemical and physiological effects. Finally, future research should also focus on developing safer and more effective methods for synthesizing 2-Amino-5-(4-methylphenyl)nicotinic acid, 95%.
合成法
2-Amino-5-(4-methylphenyl)nicotinic acid, 95% can be synthesized through a variety of methods, including the reaction of 4-methylpyridine and 2-amino-5-nitrophenol, or the reaction of 4-methylpyridine and 2-amino-5-chlorophenol. The reaction of 4-methylpyridine and 2-amino-5-nitrophenol yields 2-Amino-5-(4-methylphenyl)nicotinic acid, 95% in a yield of 95%, while the reaction of 4-methylpyridine and 2-amino-5-chlorophenol yields 2-Amino-5-(4-methylphenyl)nicotinic acid, 95% in a yield of 85%.
特性
IUPAC Name |
2-amino-5-(4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-2-4-9(5-3-8)10-6-11(13(16)17)12(14)15-7-10/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODFDYJBLILBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686930 |
Source


|
| Record name | 2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261988-21-9 |
Source


|
| Record name | 2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














